(2R,4R)-4-Methoxy-2-methylpyrrolidine
Description
(2R,4R)-4-Methoxy-2-methylpyrrolidine is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position and a methyl group at the 2-position, both in the R-configuration. This stereochemical arrangement imparts unique physicochemical properties, such as enhanced stability and specific interactions in biological systems. Pyrrolidine derivatives are widely used as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to mimic natural amino acids. For example, (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (a hydroxy-substituted analog) is a known component in collagen and drug design .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R,4R)-4-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
NEISDEAQLMENHN-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)OC |
Canonical SMILES |
CC1CC(CN1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methoxy-2-methylpyrrolidine typically involves several steps, starting from readily available starting materials. One common method involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the desired pyrrolidine ring structure. The final steps involve selective carbonyl reduction and nucleophilic substitution to introduce the methoxy and methyl groups .
Industrial Production Methods
Industrial production of (2R,4R)-4-Methoxy-2-methylpyrrolidine follows similar synthetic routes but is optimized for large-scale production. The process emphasizes high yield, cost-effectiveness, and environmental friendliness. Key steps include the use of efficient catalysts and reaction conditions that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Methoxy-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can produce various substituted pyrrolidines .
Scientific Research Applications
(2R,4R)-4-Methoxy-2-methylpyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemical effects.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2R,4R)-4-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or inhibitor, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key pyrrolidine derivatives and their distinguishing features:
Physicochemical Properties
- Lipophilicity : Methoxy groups increase logP values compared to hydroxyl or carboxylic acid substituents. For example, (2R,4R)-4-Methoxy-2-methylpyrrolidine (logP ~1.2) is more lipophilic than (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (logP ~-1.5) .
- Solubility : Carboxylic acid derivatives (e.g., (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid) exhibit high aqueous solubility (>50 mg/mL), whereas methoxy analogs require hydrochloride salts for solubility enhancement .
- Thermal Stability : Methoxy-substituted pyrrolidines show higher melting points (e.g., 185–188°C for (2S,4S)-N-(p-Tolyl)-4-mercapto-pyrrolidine) compared to thiol derivatives, which are often oils at room temperature .
Biological Activity
(2R,4R)-4-Methoxy-2-methylpyrrolidine is a chiral compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2R,4R)-4-Methoxy-2-methylpyrrolidine is , characterized by a pyrrolidine ring with a methoxy group at the 4-position and a methyl group at the 2-position. Its stereochemistry plays a crucial role in its biological interactions and pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that (2R,4R)-4-Methoxy-2-methylpyrrolidine exhibits notable antiviral properties , suggesting its potential as a candidate for drug development against viral infections. The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity to yield therapeutic effects.
Potential Therapeutic Applications
- Antiviral Activity : Initial research points to its effectiveness against certain viral pathogens.
- Receptor Interaction : Studies suggest that it may bind to various receptors involved in metabolic pathways, influencing physiological responses.
The exact mechanism by which (2R,4R)-4-Methoxy-2-methylpyrrolidine exerts its biological effects remains under investigation. However, it is believed to interact with specific enzymes or receptors that are critical in various biochemical pathways. Understanding these interactions is essential for elucidating its therapeutic potential and guiding future drug design efforts.
Synthesis of (2R,4R)-4-Methoxy-2-methylpyrrolidine
The synthesis of this compound typically involves multiple steps in organic chemistry, often utilizing chiral catalysts to ensure the production of the desired enantiomer. Recent advancements in synthetic methods have optimized yield and purity, making large-scale production feasible.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (2R,4R)-4-Methoxy-2-methylpyrrolidine. Below is a comparative table highlighting these compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S,4S)-4-Methoxy-1-methylpyrrolidine | Enantiomer with opposite stereochemistry | Different biological activity due to stereochemistry |
| 4-Methoxy-2-pyrrolidinone | Lacks carboxylic acid group | Used in different synthetic pathways |
| (2S,4R)-4-Hydroxy-2-methylpyrrolidine | Hydroxy group at position 4 | Potentially different pharmacological properties |
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of (2R,4R)-4-Methoxy-2-methylpyrrolidine against various viral strains. Results indicated significant inhibition of viral replication in vitro, suggesting potential as a therapeutic agent for viral infections.
Study 2: Receptor Binding Affinity
Research focusing on receptor binding revealed that (2R,4R)-4-Methoxy-2-methylpyrrolidine has a high affinity for specific metabolic receptors. This interaction was shown to modulate downstream signaling pathways associated with metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
